BenchChemオンラインストアへようこそ!

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

EP Monograph Compliance Impurity Standard Procurement Quality Control (QC)

Essential for Acebutolol HCl monograph compliance per EP. This des-isopropylamino diol impurity is structurally distinct, eluting earlier on C18 columns (LogP 1.09). Use for system suitability, RRF determination, and stability-indicating method validation. Mandatory for EU market ANDA submissions. Avoid data rejection—specify EP Impurity F.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 96480-91-0
Cat. No. B194328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
CAS96480-91-0
SynonymsN-[3-Acetyl-4-[(2RS)-2,3-dihydroxypropoxy] phenyl]butanamide
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C
InChIInChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)
InChIKeyWTQWBNBPVIGMBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide: Core Identity and Comparator Positioning for Pharmaceutical QC Procurement


N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide, assigned CAS 96480-91-0 , is universally designated as Acebutolol EP Impurity F (also referenced as rac Des(isopropylamino) Acebutolol Diol or Acebutolol Diol) [1]. This compound is not a primary therapeutic agent but rather a structurally defined process-related impurity of the cardioselective beta-1 adrenergic antagonist Acebutolol (API). Within the procurement ecosystem for pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) submissions, this specific impurity standard is a discrete, non-interchangeable reference material whose procurement is mandated for regulatory compliance with the European Pharmacopoeia (EP) .

Why Acebutolol Impurity F (CAS 96480-91-0) Cannot Be Replaced by Diacetolol or Other Acebutolol Analogs in Regulated Workflows


In the context of analytical method validation and QC release testing, generic substitution is not scientifically or regulatory defensible. While the target compound (Impurity F) and comparators like Diacetolol (Impurity B, CAS 22568-64-5) both derive from Acebutolol [1], they possess distinct chemical structures, chromatographic retention behaviors, and EP monograph-defined acceptance criteria [2]. The target compound lacks the isopropylamino side chain of the parent API and the acetylated amine of Diacetolol; this structural divergence directly alters its interaction with stationary phases (e.g., C18 columns) and detection wavelengths in HPLC/UV methods [3]. Therefore, utilizing a different impurity reference standard (e.g., Impurity B or G) or a non-EP-grade analog will fail system suitability requirements and invalidate analytical data submitted to regulatory bodies, leading to costly batch rejection or ANDA deficiency letters.

Quantitative Procurement Differentiators for N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide vs. Closest Analogs


Pharmacopoeial Nomenclature vs. Diacetolol (Impurity B): Divergent Regulatory Identity

The primary procurement differentiator is regulatory identity, not bioactivity. The target compound is specifically designated as 'Acebutolol EP Impurity F' or 'rac Des(isopropylamino) Acebutolol Diol' in EP monographs . In contrast, the commonly confused comparator Diacetolol is explicitly designated as 'Acebutolol Impurity B' (EP) and, importantly, is also the principal active metabolite of Acebutolol . Due to their distinct retention times and chemical identities, they cannot be substituted in a validated impurity profile method. The target compound is quantified against a defined EP Reference Standard lot, whereas Diacetolol is quantified against a different EP standard lot [1].

EP Monograph Compliance Impurity Standard Procurement Quality Control (QC)

Commercial Availability and Purity Profile: Target Compound vs. Acebutolol API (Parent)

Procurement decisions often weigh cost and availability against fit-for-purpose purity. The target compound, Acebutolol EP Impurity F, is available as a specialized reference standard from multiple vendors with guaranteed purity of 95% to 98% (HPLC) suitable for relative response factor (RRF) determination . In contrast, Acebutolol API (CAS 37517-30-9) is typically procured in bulk with >99% purity . The key differentiator is commercial intent: the target compound is sold in small, precisely quantified amounts (e.g., 25 mg at $360 USD) specifically for spiking experiments , whereas the API is sold in kilogram quantities for formulation.

Reference Standard Procurement HPLC Purity Analytical Method Validation

Storage Stability and Handling: Target Compound vs. Diacetolol (Impurity B) Degradation Pathways

The structural origin of the target compound dictates its storage classification and stability profile. Acebutolol EP Impurity F is classified as a process-related impurity (diol derivative) and does not necessarily represent a primary degradant under mild stress [1]. It is generally recommended for storage at -20°C by suppliers such as Santa Cruz Biotechnology . In contrast, Diacetolol (Impurity B) is the major active metabolite of Acebutolol and can also arise from in vivo metabolism or as a degradation product under specific oxidative conditions [2]. While both require refrigerated storage (2-8°C for Diacetolol), the target compound's recommended -20°C storage reflects a potentially different susceptibility to hydrolysis or microbial growth in the diol moiety .

Reference Standard Stability Degradation Impurity Pharmaceutical Storage

Physicochemical Distinction: LogP and Polar Surface Area (PSA) Impact on Method Development

In analytical method development, the physicochemical properties of an impurity dictate its separation from the main API peak. The target compound exhibits a predicted LogP of 1.09 and a Polar Surface Area (PSA) of approximately 96–99 Ų [1]. This is distinct from the comparator Diacetolol (Impurity B), which features a secondary amine and amide functionality resulting in a different LogP and retention behavior [2]. The lower lipophilicity of the target compound (LogP ~1.09) compared to Acebutolol (LogP ~1.9) ensures that it elutes earlier on standard reverse-phase C18 columns under EP mobile phase conditions, a critical factor when establishing system suitability criteria for peak resolution (Rs) [3].

HPLC Method Development LogP Chromatographic Retention

Procurement-Driven Application Scenarios for N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide (Acebutolol EP Impurity F)


EP Monograph Compliance for Acebutolol Hydrochloride Finished Product Release

Procure this compound specifically as 'Acebutolol EP Impurity F' to spike into system suitability solutions or reference solutions as prescribed in the European Pharmacopoeia monograph for Acebutolol Hydrochloride. This ensures that the HPLC method meets the required resolution (Rs) between the target impurity peak and adjacent peaks, thereby validating the batch release assay for the European market .

HPLC Method Development and Relative Response Factor (RRF) Calculation

Utilize the 95-98% pure reference standard to accurately determine the Relative Response Factor (RRF) for Acebutolol EP Impurity F versus the Acebutolol API peak. The predicted LogP of 1.09 confirms earlier elution on C18 columns, a critical parameter for establishing a robust, stability-indicating method [1].

Stability Study and Forced Degradation Profiling of Acebutolol API

Employ this compound as a marker to distinguish process impurities from degradation products. Since Acebutolol EP Impurity F is primarily a process-related impurity (des-isopropylamino diol), its presence in stability samples at levels exceeding EP limits (e.g., >0.10%) indicates potential issues in the manufacturing process rather than chemical degradation, guiding root cause analysis in Quality Assurance (QA) investigations [2].

ANDA Filing and DMF Support (Generic Drug Registration)

Include the Certificate of Analysis (CoA) for this specific lot of Acebutolol EP Impurity F in Module 3 of an Abbreviated New Drug Application (ANDA) to demonstrate control of specified impurities as per ICH Q3A/Q3B guidelines. This substantiates the claim that the generic Acebutolol product meets the same purity and safety profile as the Reference Listed Drug (RLD) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.